molecular formula C14H13NO3 B117227 4-Phthalimidocyclohexanone CAS No. 104618-32-8

4-Phthalimidocyclohexanone

Cat. No.: B117227
CAS No.: 104618-32-8
M. Wt: 243.26 g/mol
InChI Key: PWUJQPNLEZZILN-UHFFFAOYSA-N
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Description

4-Phthalimidocyclohexanone, also known as 2-(4-oxocyclohexyl)isoindoline-1,3-dione, is a versatile organic compound with the molecular formula C14H13NO3. It is characterized by a phthalimide group attached to a cyclohexanone ring. This compound is notable for its applications in various fields, including pharmaceuticals and environmental research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phthalimidocyclohexanone typically involves the reaction of phthalic anhydride with cyclohexanone in the presence of a suitable catalyst. One common method includes heating phthalic anhydride with cyclohexanone in the presence of ammonium acetate, which facilitates the formation of the phthalimide ring .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Phthalimidocyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Phthalimidocyclohexanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phthalimidocyclohexanone involves its interaction with specific molecular targets. In the case of its role as an impurity in Pramipexol, it interacts with dopamine receptors, modulating their activity. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction .

Comparison with Similar Compounds

Uniqueness: 4-Phthalimidocyclohexanone is unique due to its combined phthalimide and cyclohexanone functionalities, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

4-Phthalimidocyclohexanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is derived from cyclohexanone and phthalimide, featuring a phthalimido group attached to the cyclohexanone moiety. The synthesis typically involves the reaction of 4-(phthalimido)cyclohexanol with reagents such as chloroform and sulfuric acid, leading to the formation of the desired ketone .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-cancer agent, as well as its effects on cellular mechanisms.

1. Anti-Cancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to inhibit cell proliferation in leukemia cell lines (K562 and U937) with IC50 values indicating significant potency:

CompoundCell LineIC50 (μM)
This compoundK56274.02 ± 4.1
This compoundU93751.6 ± 4.2

These results suggest that the compound can effectively reduce cell viability and induce apoptosis through mechanisms involving caspase activation .

The compound's mechanism of action appears to involve the inhibition of the NF-κB signaling pathway, which is crucial for regulating inflammation and cell survival in cancer cells. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis:

  • NF-κB Inhibition : this compound was found to down-regulate TNF-α-induced NF-κB activation in a dose-dependent manner, with an IC50 value of approximately 15.9 ± 4.0 μM .

Case Studies

Several studies have focused on the biological effects of compounds related to or derived from this compound:

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various derivatives on human leukemia cells, demonstrating that compounds similar to this compound can significantly inhibit cell proliferation and induce apoptosis through caspase-dependent pathways .
  • Cell Cycle Analysis : In experiments involving flow cytometry, treatment with this compound led to notable alterations in cell cycle phases across different cancer cell lines, indicating its potential role in cancer therapy by disrupting normal cell cycle progression .

Properties

IUPAC Name

2-(4-oxocyclohexyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUJQPNLEZZILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475523
Record name 4-Phthalimidocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104618-32-8
Record name 2-(4-Oxocyclohexyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104618-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phthalimidocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-phthalimido cyclohexanol (7.1 g, 0.029 mole) in dichloromethane (250 ml) was treated with pyridinium chlorochromate (8.6 g, 0.04 mole) and the resulting dark mixture was stirred at room temperature overnight. Diethyl ether (50 ml) was added and the mixture filtered through keiselguhr. The filtrate was concentrated in vacuo and the residue purified by column chromatography (SiO2 ; CHCl3 /EtOAc) to give 4-phthalimido cyclohexanone as a white solid (6.4 g).
Quantity
7.1 g
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8.6 g
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250 mL
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50 mL
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Synthesis routes and methods II

Procedure details

95 g (0.388 Mol) of 4-(phthalimido)-cyclohexanol are dissolved in 600 ml of chloroform and, after the addition of 450 ml of water and 120 ml of sulfuric acid, 90 g (0.3 Mol) of potassium dichromate are added in batches. The internal temperature of the mixture is maintained at between 25° and 30° C. by slight cooling. The mixture is stirred for a further 3 hours, then the chloroform phase is separated off and the mixture extracted twice more with chloroform. After drying and concentration of the extracts 82 g (86.9% of theory) are obtained.
Quantity
95 g
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600 mL
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450 mL
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120 mL
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reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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